molecular formula C11H13N3O B13618938 2-methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline

2-methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B13618938
M. Wt: 203.24 g/mol
InChI Key: BVIZGBRGDBYUOE-UHFFFAOYSA-N
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Description

2-Methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group at the second position and a 1-methyl-1H-pyrazol-4-yl group at the fifth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Pyrazole Ring to the Aniline: The synthesized pyrazole can then be attached to the aniline ring through a nucleophilic aromatic substitution reaction. This involves the reaction of 2-methoxyaniline with the pyrazole derivative in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

2-Methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to the specific positioning of the methoxy and pyrazole groups on the aniline ring. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-methoxy-5-(1-methylpyrazol-4-yl)aniline

InChI

InChI=1S/C11H13N3O/c1-14-7-9(6-13-14)8-3-4-11(15-2)10(12)5-8/h3-7H,12H2,1-2H3

InChI Key

BVIZGBRGDBYUOE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)OC)N

Origin of Product

United States

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